molecular formula C19H17NO3S B1431465 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole CAS No. 1393442-27-7

3-(4-Methylphenyl)carbonyl-1-tosylpyrrole

Cat. No. B1431465
M. Wt: 339.4 g/mol
InChI Key: LBXUAWLWBIQOMB-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)carbonyl-1-tosylpyrrole (3-MPC-1-TP) is a small molecule compound that has been studied for its potential applications in a variety of scientific fields. It is a synthetically created molecule that consists of an aromatic ring, a carbonyl group, and a tosylpyrrole group. 3-MPC-1-TP is of interest due to its unique properties and its potential to be used in a wide range of applications.

Scientific Research Applications

3-(4-Methylphenyl)carbonyl-1-tosylpyrrole has been studied for its potential applications in a variety of scientific fields. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) in order to study its effects on inflammation. It has also been studied for its potential application as an antibacterial agent, for its ability to inhibit the growth of certain bacteria. In addition, 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole has been studied for its potential use as an anticancer agent, due to its ability to inhibit the growth of certain cancer cells.

Mechanism Of Action

The exact mechanism of action of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole is not yet fully understood. However, it is believed that its activity is due to its ability to interact with certain enzymes and proteins, such as COX-2, which can lead to the inhibition of certain biological processes. It is also believed that 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole may be able to inhibit the growth of certain bacteria by interfering with their ability to synthesize proteins.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole are not yet fully understood. However, it has been shown to have anti-inflammatory and antibacterial properties, as well as the potential to inhibit the growth of certain cancer cells. In addition, 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole has been shown to have an effect on the expression of certain genes, as well as the regulation of certain hormones.

Advantages And Limitations For Lab Experiments

The use of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole in lab experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable at room temperature. In addition, it is relatively non-toxic, and it is not likely to cause any adverse effects when used in lab experiments. However, there are some limitations to its use in lab experiments. For example, it is not water soluble, which can limit its use in certain experiments.

Future Directions

The potential applications of 3-(4-Methylphenyl)carbonyl-1-tosylpyrrole are numerous and there are many future directions for research. One potential direction is to further study its mechanism of action and its effects on various biological processes. In addition, further research could be conducted to explore its potential as an anti-cancer agent, as well as its potential use in drug delivery systems. Furthermore, its potential use as an antibacterial agent could be explored, as well as its potential use in the development of new antibiotics. Finally, its potential use in the development of new therapeutic agents could also be explored.

properties

IUPAC Name

(4-methylphenyl)-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-14-3-7-16(8-4-14)19(21)17-11-12-20(13-17)24(22,23)18-9-5-15(2)6-10-18/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXUAWLWBIQOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C=C2)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701146373
Record name Methanone, (4-methylphenyl)[1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)carbonyl-1-tosylpyrrole

CAS RN

1393442-27-7
Record name Methanone, (4-methylphenyl)[1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-methylphenyl)[1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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